Cas no 1510952-39-2 (1-(5-bromofuran-2-yl)cyclopentan-1-amine)

1-(5-Bromofuran-2-yl)cyclopentan-1-amine is a brominated furan derivative featuring a cyclopentylamine substituent, which enhances its utility as a versatile intermediate in organic synthesis. The bromine atom at the 5-position of the furan ring offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex molecular architectures. The cyclopentylamine moiety contributes to steric and electronic modulation, making it valuable in medicinal chemistry for the development of bioactive compounds. This compound’s well-defined structure and reactivity profile make it particularly useful in pharmaceutical research and materials science applications.
1-(5-bromofuran-2-yl)cyclopentan-1-amine structure
1510952-39-2 structure
Product name:1-(5-bromofuran-2-yl)cyclopentan-1-amine
CAS No:1510952-39-2
MF:C9H12BrNO
Molecular Weight:230.10168170929
CID:6424372
PubChem ID:82662901

1-(5-bromofuran-2-yl)cyclopentan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(5-bromofuran-2-yl)cyclopentan-1-amine
    • EN300-1914326
    • 1510952-39-2
    • インチ: 1S/C9H12BrNO/c10-8-4-3-7(12-8)9(11)5-1-2-6-9/h3-4H,1-2,5-6,11H2
    • InChIKey: GCJFHVGFXWRBNR-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2(CCCC2)N)O1

計算された属性

  • 精确分子量: 229.01023g/mol
  • 同位素质量: 229.01023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 168
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 39.2Ų

1-(5-bromofuran-2-yl)cyclopentan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1914326-2.5g
1-(5-bromofuran-2-yl)cyclopentan-1-amine
1510952-39-2
2.5g
$2520.0 2023-09-17
Enamine
EN300-1914326-0.25g
1-(5-bromofuran-2-yl)cyclopentan-1-amine
1510952-39-2
0.25g
$1183.0 2023-09-17
Enamine
EN300-1914326-1.0g
1-(5-bromofuran-2-yl)cyclopentan-1-amine
1510952-39-2
1g
$1286.0 2023-06-01
Enamine
EN300-1914326-5.0g
1-(5-bromofuran-2-yl)cyclopentan-1-amine
1510952-39-2
5g
$3728.0 2023-06-01
Enamine
EN300-1914326-1g
1-(5-bromofuran-2-yl)cyclopentan-1-amine
1510952-39-2
1g
$1286.0 2023-09-17
Enamine
EN300-1914326-10.0g
1-(5-bromofuran-2-yl)cyclopentan-1-amine
1510952-39-2
10g
$5528.0 2023-06-01
Enamine
EN300-1914326-0.5g
1-(5-bromofuran-2-yl)cyclopentan-1-amine
1510952-39-2
0.5g
$1234.0 2023-09-17
Enamine
EN300-1914326-0.1g
1-(5-bromofuran-2-yl)cyclopentan-1-amine
1510952-39-2
0.1g
$1131.0 2023-09-17
Enamine
EN300-1914326-10g
1-(5-bromofuran-2-yl)cyclopentan-1-amine
1510952-39-2
10g
$5528.0 2023-09-17
Enamine
EN300-1914326-5g
1-(5-bromofuran-2-yl)cyclopentan-1-amine
1510952-39-2
5g
$3728.0 2023-09-17

1-(5-bromofuran-2-yl)cyclopentan-1-amine 関連文献

1-(5-bromofuran-2-yl)cyclopentan-1-amineに関する追加情報

Introduction to 1-(5-bromofuran-2-yl)cyclopentan-1-amine (CAS No. 1510952-39-2)

1-(5-bromofuran-2-yl)cyclopentan-1-amine, identified by its CAS number 1510952-39-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential biological activities, making it a valuable scaffold for drug discovery programs.

The molecular structure of 1-(5-bromofuran-2-yl)cyclopentan-1-amine consists of a cyclopentane ring linked to a furan moiety at the 5-position, with an amine group attached to the cyclopentane ring. The presence of the bromine substituent on the furan ring enhances its reactivity, allowing for further functionalization and diversification in synthetic chemistry. This feature makes it particularly useful in designing novel molecules with tailored pharmacological properties.

In recent years, there has been growing interest in exploring the pharmacological potential of 1-(5-bromofuran-2-yl)cyclopentan-1-amine and its derivatives. The compound's ability to interact with various biological targets has prompted researchers to investigate its role in modulating cellular processes. Preliminary studies suggest that this compound may exhibit properties relevant to inflammation, neurodegeneration, and cancer biology, although further research is necessary to fully elucidate its mechanisms of action.

The synthesis of 1-(5-bromofuran-2-yl)cyclopentan-1-amine involves multi-step organic transformations, typically starting from commercially available precursors such as 5-bromo-furan and cyclopentanone. Advanced synthetic methodologies, including cross-coupling reactions and transition metal catalysis, have been employed to achieve high yields and purity. These synthetic approaches not only highlight the compound's accessibility but also underscore the importance of innovative chemical techniques in pharmaceutical research.

One of the most compelling aspects of 1-(5-bromofuran-2-yl)cyclopentan-1-amine is its versatility as a building block for drug development. By modifying the substituents on the furan or cyclopentane rings, chemists can generate a library of derivatives with distinct biological activities. This flexibility is particularly valuable in fragment-based drug design, where small molecules are screened for their ability to interact with target proteins or enzymes.

Recent advancements in computational chemistry have further enhanced the utility of 1-(5-bromofuran-2-yl)cyclopentan-1-amine in drug discovery. Molecular modeling studies have been conducted to predict how this compound might bind to specific receptors or enzymes, providing insights into its potential therapeutic applications. These computational approaches complement experimental efforts by offering rapid and cost-effective screening of molecular interactions.

The pharmacokinetic profile of 1-(5-bromofuran-2-yl)cyclopentan-1-amine is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its bioavailability and therapeutic efficacy. Preclinical studies are being conducted to assess these parameters, which will inform future clinical development strategies.

In conclusion, 1-(5-bromofuran-2-yl)cyclopentan-1-amine (CAS No. 1510952-39-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a significant role in future drug discovery efforts.

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